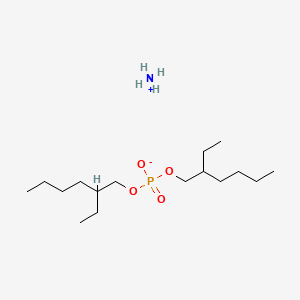

Ammonium bis(2-ethylhexyl) phosphate

Description

Properties

CAS No. |

4971-47-5 |

|---|---|

Molecular Formula |

C16H38NO4P |

Molecular Weight |

339.45 g/mol |

IUPAC Name |

azanium;bis(2-ethylhexyl) phosphate |

InChI |

InChI=1S/C16H35O4P.H3N/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);1H3 |

InChI Key |

AIJDCDQXDPERNG-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[NH4+] |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[NH4+] |

Other CAS No. |

4971-47-5 |

Pictograms |

Corrosive |

Related CAS |

298-07-7 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Surfactant Properties

AEP has been recognized for its surfactant capabilities, particularly in stabilizing water-in-oil (w/o) emulsions. It acts as an effective stabilizer for these emulsions, which are crucial in various industrial applications such as cosmetics and pharmaceuticals. The surfactant properties of AEP are attributed to its amphiphilic nature, allowing it to reduce interfacial tension between water and oil phases .

Solvent Extraction

AEP is utilized in solvent extraction processes, especially for the separation and recovery of valuable metals from ores and waste materials. Its effectiveness as a solvent extraction agent has been demonstrated in studies involving radioactive elements and rare earth metals. For instance, AEP is often compared with other phosphoric acid esters like bis(2-ethylhexyl) phosphoric acid (D2EHPA) in liquid-liquid extraction systems . The compound's ability to selectively extract metals makes it valuable in hydrometallurgy.

Synthesis of Ionic Liquids

Recent research has focused on the synthesis of ionic liquids based on AEP. These ionic liquids have shown promise in biomass dissolution, particularly cellulose. The synthesis involves combining AEP with various anions to create ionic liquids that can effectively dissolve cellulose at elevated temperatures. This application is significant for biofuel production and material recovery from biomass .

Environmental Applications

AEP exhibits biodegradability, making it suitable for environmentally friendly applications. Its use in formulations for cleaning agents and other consumer products aligns with growing regulatory demands for sustainable chemicals . The compound's environmental profile is being evaluated under frameworks like REACH to ensure safety and compliance.

Case Studies and Research Findings

Table 1: Summary of Research Applications of AEP

Comparison with Similar Compounds

Ionic Liquids with DEHP Anion

Ammonium bis(2-ethylhexyl) phosphate shares structural similarities with ILs containing the DEHP anion but differing in cationic components:

Key Differences :

Acid Form: Bis(2-ethylhexyl) Phosphoric Acid (D2EHPA)

D2EHPA (CAS 298-07-7), the protonated form of DEHP, is a widely used extractant.

Organophosphate Esters (OPEs)

This compound differs from non-ionic OPEs like bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) and tris(2-ethylhexyl) phosphate (TEHP):

Key Contrast :

- Ionic vs. Non-Ionic: The ammonium salt’s ionic nature reduces volatility but increases solubility in aqueous systems compared to non-ionic OPEs .

Performance in Metal Extraction

Table 3: Extraction Efficiency of DEHP-Based Compounds

Q & A

Q. How is ammonium bis(2-ethylhexyl) phosphate synthesized, and what characterization methods confirm its purity and structure?

this compound is synthesized by neutralizing bis(2-ethylhexyl) phosphoric acid (DEHPA) with ammonium hydroxide. The reaction typically occurs in an anhydrous organic solvent to avoid hydrolysis. Key characterization methods include:

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for its use in solvent extraction systems?

- logP : 7.76, indicating high hydrophobicity and preferential partitioning into organic phases .

- Solubility : Miscible with nonpolar solvents (e.g., kerosene, toluene) but insoluble in water, making it ideal for liquid-liquid extraction .

- pKa : ~1.47, enabling metal ion complexation under acidic conditions . These properties optimize its role in extracting metal ions like rare earth elements (REEs) and actinides .

Advanced Research Questions

Q. How does the ammonium counterion influence the extraction efficiency and selectivity of bis(2-ethylhexyl) phosphate in metal ion recovery?

The ammonium ion enhances solubility in aqueous-organic biphasic systems by stabilizing the anionic phosphate moiety. Selectivity is pH-dependent: at low pH (≤2), DEHPA exists as H-associated dimers, favoring trivalent ions (e.g., La, UO_2$$^{2+}) via cation exchange. At higher pH, ammonium facilitates ion-pair formation, improving selectivity for lighter REEs .

Q. What analytical techniques are suitable for quantifying trace impurities in ammonium bis(ethylhexyl) phosphate, and how do these impurities affect catalytic performance?

- HPLC-MS : Detects organic impurities (e.g., unreacted DEHPA or alkyl alcohols) using a C18 column and methanol/ammonium acetate mobile phase .

- ICP-OES : Identifies trace metal contaminants (e.g., Fe, Al) that may poison catalysts in downstream applications. Impurities >0.1% can reduce extraction efficiency by competing with target metal ions .

Q. How do structural modifications to the 2-ethylhexyl groups impact the phase behavior and interfacial activity of ammonium bis(ethylhexyl) phosphate in biphasic systems?

Shortening or branching the alkyl chains reduces hydrophobicity (lower logP), increasing aqueous solubility but decreasing metal ion selectivity. Conversely, longer chains enhance phase separation but may reduce extraction kinetics due to steric hindrance. Interfacial tension studies (e.g., pendant drop method) quantify these effects .

Q. In solvent extraction processes, how do competing ions and pH variations affect the stability constants of complexes formed between ammonium bis(ethylhexyl) phosphate and rare earth elements?

Competing ions (e.g., Ca, Fe) decrease REE extraction efficiency by occupying binding sites. Stability constants (logβ) are determined via slope analysis:

Q. Methodological Notes

- Synthesis Optimization : Use anhydrous conditions and stoichiometric NH_4$$^+ to prevent hydrolysis .

- Extraction Workflows : Pre-equilibrate DEHPA with dilute acid to ensure H availability for cation exchange .

- Quality Control : Regularly calibrate HPLC systems with DEHPA standards to monitor degradation (e.g., hydrolysis to monoalkyl phosphates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.